molecular formula C₂₀H₃₀O₅ B1148233 Epoxylathyrol CAS No. 28649-60-7

Epoxylathyrol

Cat. No. B1148233
CAS RN: 28649-60-7
M. Wt: 350.45
InChI Key:
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Description

Synthesis Analysis

The synthesis of epoxylathyrol and its derivatives involves complex chemical reactions aimed at creating or modifying the epoxy ring structure inherent to epoxylathyrol. A notable method involves the photochemical cleavage of the cyclopropane ring of 6,20-epoxylathyrol, leading to the formation of furan derivatives through a series of cis-trans-isomerisation followed by ring cleavage and carbene insertion into the carbonyl group (Balmain, 1975).

Molecular Structure Analysis

The molecular structure of epoxylathyrol has been detailed through various spectroscopic analyses, including nuclear magnetic resonance (NMR). These studies provide insights into the compound's stereochemistry and electronic configuration. For instance, the synthesis of marine epoxy sterol showcases the complexity of epoxylathyrol's structure and the significance of its epoxy moiety (Migliuolo et al., 1991).

Chemical Reactions and Properties

Epoxylathyrol undergoes various chemical reactions, highlighting its reactivity and interaction with different chemical agents. The catalytic generation of activated carboxylates from epoxyaldehydes underscores the potential of epoxylathyrol in facilitating the synthesis of beta-hydroxyesters, showcasing the compound's versatility in chemical synthesis (Chow & Bode, 2004).

Physical Properties Analysis

The physical properties of epoxylathyrol, including its phase behavior, melting point, and solubility, are crucial for its handling and application in various domains. Research into epoxy-clay nanocomposites, for example, illustrates the impact of epoxylathyrol's physical properties on the synthesis and structure of advanced materials (Kornmann et al., 2001).

Chemical Properties Analysis

The chemical properties of epoxylathyrol, including its reactivity, stability, and interactions with other molecules, are fundamental to its functionality in various chemical settings. The modulation of ABCB1-mediated multidrug resistance in human colon adenocarcinoma and mouse T-lymphoma cells by epoxylathyrol derivatives exemplifies the compound's chemical behavior and potential therapeutic applications (Matos et al., 2015).

Scientific Research Applications

1. Disabling Multidrug Resistance in Cancer

  • Summary of Application : Epoxylathyrane derivatives, including Epoxylathyrol, have been found to be effective in disabling multidrug resistance (MDR) in cancer, which is a major hurdle for the successful outcome of cancer chemotherapy .
  • Methods of Application : The study evaluated the potential collateral sensitivity (CS) effect of Epoxylathyrane derivatives against gastric, pancreatic, and colon human cancer cells and their drug-resistant counterparts . The most promising compounds were investigated as apoptosis inducers, using the assays annexin V/PI and active caspase-3 .
  • Results : The compounds were more effective against the resistant gastric cell lines. The CS effect was more significant in EPG85-257RDB cells. Compounds 8, 15, and 16 exhibited the best results. Epoxyboetirane P (8), with the strongest MDR-selective antiproliferative activity against gastric carcinoma EPG85-257RDB cells (IC50 of 0.72 µM), being 10-fold more active against this resistant subline than in sensitive gastric carcinoma cells .

2. Ethnobotany Research and Applications

  • Summary of Application : While the specific application of Epoxylathyrol in ethnobiology is not detailed in the source, the journal “Ethnobotany Research and Applications” is devoted to the rapid dissemination of current research in areas related to Ethnobiology . It’s possible that Epoxylathyrol, being a natural product, could have applications in this field.

1. Disabling Multidrug Resistance in Cancer

  • Summary of Application : Epoxylathyrane derivatives, including Epoxylathyrol, have been found to be effective in disabling multidrug resistance (MDR) in cancer, which is a major hurdle for the successful outcome of cancer chemotherapy .
  • Methods of Application : The study evaluated the potential collateral sensitivity (CS) effect of Epoxylathyrane derivatives against gastric, pancreatic, and colon human cancer cells and their drug-resistant counterparts . The most promising compounds were investigated as apoptosis inducers, using the assays annexin V/PI and active caspase-3 .
  • Results : The compounds were more effective against the resistant gastric cell lines. The CS effect was more significant in EPG85-257RDB cells. Compounds 8, 15, and 16 exhibited the best results. Epoxyboetirane P (8), with the strongest MDR-selective antiproliferative activity against gastric carcinoma EPG85-257RDB cells (IC50 of 0.72 µM), being 10-fold more active against this resistant subline than in sensitive gastric carcinoma cells .

2. Ethnobotany Research and Applications

  • Summary of Application : While the specific application of Epoxylathyrol in ethnobiology is not detailed in the source, the journal “Ethnobotany Research and Applications” is devoted to the rapid dissemination of current research in areas related to Ethnobiology . It’s possible that Epoxylathyrol, being a natural product, could have applications in this field.

3. Metabolic Profiling

  • Summary of Application : Euphorbiasteroid, a lathyrane-type diterpene from Euphorbiae semen (the seeds of Euphorbia lathyris L.), has been shown to have a variety of pharmacological effects such as anti-tumor and anti-obesity . Epoxylathyrol, being a similar compound, could potentially have similar applications.

4. Modulation of ABCB1-Mediated Multidrug Resistance

  • Summary of Application : Epoxylathyrol derivatives have been found to modulate ABCB1-mediated multidrug resistance (MDR) in human colon adenocarcinoma and mouse T-Lymphoma cells .
  • Methods of Application : The study involved the chemical transformation of Epoxyboetirane A, a macrocyclic diterpene that was found to be inactive as an ABCB1 modulator, into a series of compounds with improved MDR-modifying activity . The potential of these compounds was evaluated against resistant human colon adenocarcinoma and human ABCB1-gene transfected L5178Y mouse lymphoma cells .
  • Results : Different substitution patterns led to distinct ABCB1 inhibitory activities. A considerable enhancement in MDR-modifying activity was observed for aromatic compounds in both cell lines . Methoxyboetirane B (22) was found to be a new promising lead for MDR-reversing anticancer drug development due to its outstanding ABCB1 inhibitory activity at 0.2 μM .

5. P-glycoprotein Inhibitor

  • Summary of Application : Epoxylathyrol is a P-glycoprotein (P-gp) inhibitor and a P-gp mediated multidrug resistance (MDR) reversing agent .

Safety And Hazards

When handling Epoxylathyrol, it is recommended to wear respiratory protection, avoid dust formation, and avoid breathing vapors, mist or gas . It is also advised to keep the product away from drains, water courses or the soil .

Future Directions

Epoxylathyrol and its derivatives have shown promise in disabling multidrug resistance in cancer . This study reinforces the importance of lathyrane-type diterpenes as lead molecules for the research of MDR-modifying agents .

properties

IUPAC Name

(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFQDSXSELSHMX-HMZDNQSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxylathyrol

CAS RN

28649-60-7
Record name Epoxylathyrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
131
Citations
G Appendino, G Cravotto, T Jarevång… - European Journal of …, 2000 - Wiley Online Library
… by Chemical Abstracts to assign the configuration of epoxylathyrol and its derivatives.[14] The 7-… Epoxylathyrol (8c) was similarly prepared from the Euphorbia factor L1 to serve as a …
AM Matos, M Reis, N Duarte, G Spengler… - Journal of natural …, 2015 - ACS Publications
Epoxyboetirane A (1), a macrocyclic diterpene that was found to be inactive as an ABCB1 modulator, was submitted to several chemical transformations, aimed at generating a series of …
Number of citations: 30 pubs.acs.org
A Mónico, S Nim, N Duarte, MK Rawal, R Prasad… - Bioorganic & Medicinal …, 2017 - Elsevier
Macrocyclic diterpenes were previously found to be able to modulate the efflux pump activity of Candida albicans multidrug transporters. Most of these compounds were jatrophanes, …
Number of citations: 17 www.sciencedirect.com
G Schroeder, M Rohmer, JP Beck, R Anton - Planta medica, 1979 - thieme-connect.com
6, 20–epoxylathyrol, isolated from Euphorbia lathyris L., is a pharmacologically inactive lathyrane type diterpene. After alkaline hydrolysis and reesterification of this natural product with …
Number of citations: 13 www.thieme-connect.com
T Ishiguro, Y Kondo, T Takemoto - Tetrahedron, 1975 - Elsevier
Reaction of epoxylathyrol (1) with hydrochloric acid and other acids in THF led to simple fission of the epoxy ring and yielded the corresponding hydrin derivatives. When anhydrous …
Number of citations: 10 www.sciencedirect.com
A Balmain - Journal of the Chemical Society, Perkin Transactions 2, 1975 - pubs.rsc.org
The products of direct and triplet-sensitized irradiation of 6,20-epoxylathyrol (1a) and the corresponding parent alcohol (1b) have been investigated. The major product of direct …
Number of citations: 1 pubs.rsc.org
L Wang, YT Ma, QY Sun, Z Zang, FM Yang… - Chemistry of Natural …, 2016 - Springer
… 6,17-epoxylathyrol diterpene skeleton for 1 based on the reported 6,17-epoxylathyrol diterpenes from the genus Euphorbia [6–9]. Aiming to confirm the 6,17-epoxylathyrol skeleton and …
Number of citations: 10 link.springer.com
A Balmain, G Ourisson - Journal of the Chemical Society D: Chemical …, 1971 - pubs.rsc.org
Photochemistry of the Extended Conjugated System 3- Oxoprop-1 -enylcyclopropane of the Diterpene, Epoxylathyrol … WE have recently suggested1 structure (1) for epoxylathyrol (euphorbiasteroid) …
Number of citations: 0 pubs.rsc.org
T Ishiguro, Y Kondo… - … zasshi: Journal of the …, 1973 - pubmed.ncbi.nlm.nih.gov
… Isolation and reactions of epoxylathyrol (author's transl)] … Isolation and reactions of epoxylathyrol (author's transl)] …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
B Wirjosentono, R Batubara, T Tamrin… - AIP Conference …, 2021 - pubs.aip.org
… Identification using LC-MS revealed that existence of phenolic group compounds, ie: chellol-ß-D-glucoside; mangiferine; 6,17-epoxylathyrol-5; were responsible for the strong …
Number of citations: 1 pubs.aip.org

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